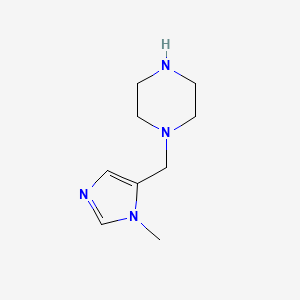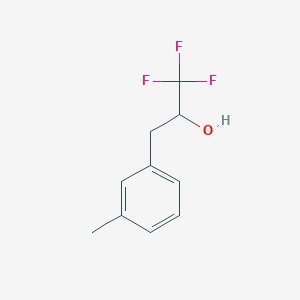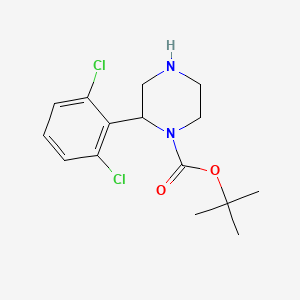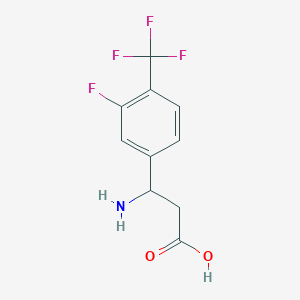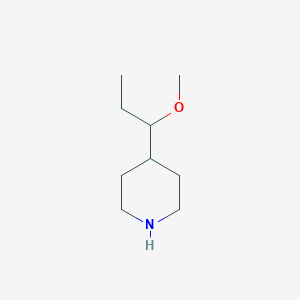
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is a chemical compound that features a lithium ion paired with a 2-(1,2,4-thiadiazol-3-yl)acetate anion. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms, making them valuable in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate typically involves the reaction of lithium hydroxide with 2-(1,2,4-thiadiazol-3-yl)acetic acid. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization. The general reaction can be represented as follows:
LiOH+C4H4N2O2S→Li(C4H3N2O2S)+H2O
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes continuous stirring, controlled temperature, and pH adjustments to ensure complete reaction and efficient isolation of the product.
化学反应分析
Types of Reactions
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives depending on the nucleophile used.
科学研究应用
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials, including polymers and catalysts.
作用机制
The mechanism of action of Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate involves its interaction with biological molecules. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. The lithium ion can also play a role in stabilizing the compound and enhancing its biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
- Lithium(1+)2-(1,2,5-thiadiazol-3-yl)acetate
- Lithium(1+)2-(1,3,4-thiadiazol-2-yl)acetate
- Lithium 2-(3-(4-(tert-butoxycarbonyl)-1,4-diazepan-1-yl)pyrazin-2-yl)acetate
Uniqueness
Lithium(1+)2-(1,2,4-thiadiazol-3-yl)acetate is unique due to its specific thiadiazole ring structure, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
2792185-66-9 |
|---|---|
分子式 |
C4H3LiN2O2S |
分子量 |
150.1 g/mol |
IUPAC 名称 |
lithium;2-(1,2,4-thiadiazol-3-yl)acetate |
InChI |
InChI=1S/C4H4N2O2S.Li/c7-4(8)1-3-5-2-9-6-3;/h2H,1H2,(H,7,8);/q;+1/p-1 |
InChI 键 |
SGHQKJLSWUFFGM-UHFFFAOYSA-M |
规范 SMILES |
[Li+].C1=NC(=NS1)CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


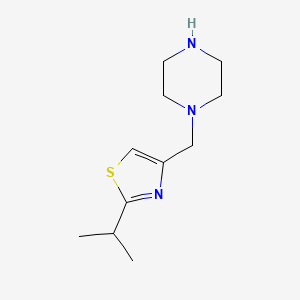
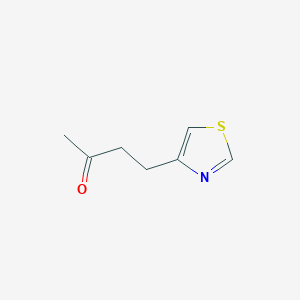
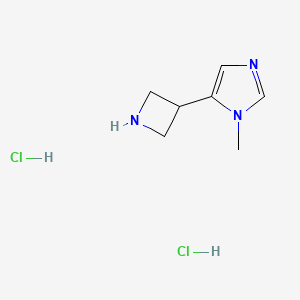

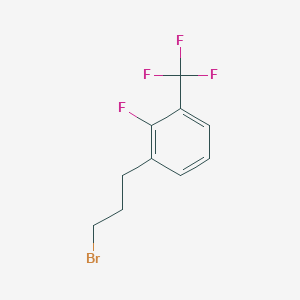
![1-[3-(2,2,2-trifluoroethyl)cyclobutyl]methanaminehydrochloride,Mixtureofdiastereomers](/img/structure/B13590383.png)
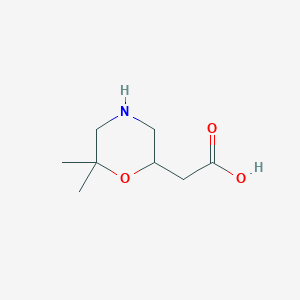
![6-Phenylspiro[2.3]hexan-4-one](/img/structure/B13590397.png)
